molecular formula C14H14N2O2 B6415304 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine CAS No. 1261910-46-6

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine

Cat. No.: B6415304
CAS No.: 1261910-46-6
M. Wt: 242.27 g/mol
InChI Key: MITBBFZYMMSHHR-UHFFFAOYSA-N
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Description

This compound is known for its unique structural properties, which make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine
  • 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

Comparison: 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-(4-oxo-1H-pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)13-9-12(17)7-8-15-13/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBBFZYMMSHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692700
Record name N,N-Dimethyl-4-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-46-6
Record name N,N-Dimethyl-4-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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